molecular formula C30H36N2O10 B607515 Fmoc-PEG4-NHS ester CAS No. 1314378-14-7

Fmoc-PEG4-NHS ester

Cat. No.: B607515
CAS No.: 1314378-14-7
M. Wt: 584.62
InChI Key: NMCTTZZPHFQEQB-UHFFFAOYSA-N
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Description

Fmoc-PEG4-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in bioconjugation and drug delivery applications .

Mechanism of Action

Target of Action

The primary targets of Fmoc-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their modification and conjugation for various biochemical applications.

Mode of Action

This compound operates by introducing a polyethylene glycol (PEG) chain into biomolecules, thereby enhancing their water solubility and biocompatibility . The compound contains an Fmoc-protected amine and an NHS ester. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can then be used for further conjugations . The NHS ester, on the other hand, reacts with the primary amines of target molecules, facilitating their labeling .

Biochemical Pathways

This compound plays a crucial role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other to the target protein . By exploiting the intracellular ubiquitin-proteasome system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG component. PEGylation, the process of attaching PEG chains to molecules, can enhance the stability, solubility, and half-life of the modified molecules in biological systems . This can lead to improved bioavailability and therapeutic efficacy.

Result of Action

The action of this compound results in the PEGylation of target molecules, which can reduce their immunogenicity, increase their stability and solubility, and extend their half-life in the body . This can enhance the therapeutic efficacy of the target molecules. In the context of PROTACs, the action of this compound enables the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine . Additionally, the compound’s solubility can be affected by the solvent used, with DMSO, DMF, and DCM being suitable solvents . The compound should be stored at -20°C for optimal stability .

Preparation Methods

Scientific Research Applications

Chemistry: In chemistry, Fmoc-PEG4-NHS ester is used as a linker in the synthesis of complex molecules, including peptides and proteins. It facilitates the attachment of various functional groups to the target molecules .

Biology: In biological research, this compound is employed in the modification of biomolecules such as antibodies and oligonucleotides. It enhances the solubility and stability of these molecules, making them suitable for various assays and experiments .

Medicine: In medicine, this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Industry: In the industrial sector, this compound is used in the production of diagnostic reagents and biosensors. Its ability to conjugate with various biomolecules makes it a versatile tool in the development of diagnostic kits and devices .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Fmoc-PEG4-NHS ester is unique due to its specific PEG length, which provides an optimal balance between solubility and stability. The Fmoc protection allows for selective deprotection and conjugation, making it a versatile reagent in various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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